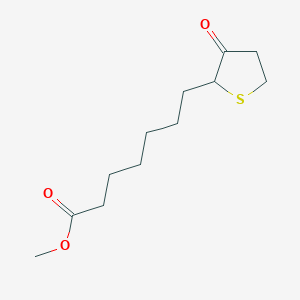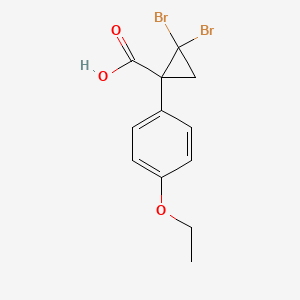![molecular formula C22H16O2 B14496730 1,6-Dimethoxybenzo[pqr]tetraphene CAS No. 63041-58-7](/img/structure/B14496730.png)
1,6-Dimethoxybenzo[pqr]tetraphene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethoxybenzo[pqr]tetraphene is a chemical compound belonging to the class of polycyclic aromatic hydrocarbons It is characterized by its complex structure, which includes multiple fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethoxybenzo[pqr]tetraphene typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the use of Suzuki coupling reactions, where diiodobiphenyl is reacted with a diboronate reagent in the presence of a palladium catalyst such as Pd(dppf)Cl₂ in dimethyl ether (DME). This method yields tetraphenylene derivatives, which can be further functionalized to obtain this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethoxybenzo[pqr]tetraphene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can introduce various functional groups such as halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethoxybenzo[pqr]tetraphene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 1,6-Dimethoxybenzo[pqr]tetraphene involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphene: An angular ortho-fused polycyclic arene consisting of four fused benzene rings.
Benzo[a]anthracene: A polycyclic aromatic hydrocarbon with a similar structure but different functional groups.
Uniqueness
1,6-Dimethoxybenzo[pqr]tetraphene is unique due to its specific arrangement of methoxy groups and its distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
63041-58-7 |
|---|---|
Molekularformel |
C22H16O2 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1,6-dimethoxybenzo[a]pyrene |
InChI |
InChI=1S/C22H16O2/c1-23-19-12-8-13-7-9-18-21-15(10-11-17(19)20(13)21)14-5-3-4-6-16(14)22(18)24-2/h3-12H,1-2H3 |
InChI-Schlüssel |
XNBMTOGBKCFECW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC3=C4C2=C(C=CC4=C(C5=CC=CC=C35)OC)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-{[2-(2-Iodoacetamido)ethyl]amino}naphthalene-2-sulfonic acid](/img/structure/B14496655.png)

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}pyrimidin-2(1H)-one](/img/structure/B14496664.png)



![6-{[(Pyridin-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14496696.png)

![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)




